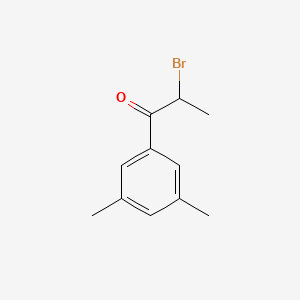

2-Bromo-3',5'-dimethylpropiophenone

Description

Contextualization within Brominated Organic Compounds and Ketones

2-Bromo-3',5'-dimethylpropiophenone belongs to two significant classes of organic compounds: brominated organic compounds and ketones. Brominated organic compounds are widely utilized in organic synthesis due to the unique reactivity of the carbon-bromine bond. fiveable.me The bromine atom is a good leaving group in nucleophilic substitution reactions and can facilitate the formation of organometallic reagents. This reactivity makes brominated compounds valuable precursors for constructing more complex molecular architectures. bloomtechz.com

Ketones are characterized by a carbonyl group (C=O) bonded to two carbon atoms. bloomtechz.com This functional group is highly versatile, participating in a wide array of chemical reactions including nucleophilic additions and condensations. bloomtechz.com The presence of the carbonyl group in this compound influences the reactivity of the adjacent alpha-carbon, making the attached bromine atom particularly labile and the alpha-hydrogens acidic.

The combination of a ketone functional group and an alpha-bromine atom in one molecule, as seen in α-bromoketones, results in a highly reactive species. fiveable.me These compounds are powerful electrophiles, susceptible to attack by various nucleophiles at the alpha-carbon. fiveable.me This dual reactivity makes them important building blocks in organic synthesis. chemicalbook.com

Historical and Current Perspectives in Synthetic Organic Chemistry

The synthesis of this compound is typically a two-step process rooted in foundational reactions of organic chemistry. The first step often involves the Friedel-Crafts acylation, a reaction discovered by Charles Friedel and James Crafts in 1877. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com In the context of this compound, 3,5-dimethylbenzene (m-xylene) would be acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3',5'-dimethylpropiophenone. researchgate.netvaia.com

The second step is the alpha-bromination of the resulting ketone. The study of α-bromoketone synthesis gained significant attention in the mid-20th century, with publications detailing methods for their preparation appearing as early as 1945. acs.org The most common method for this transformation is the reaction of the ketone with bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.com This reaction proceeds through an enol intermediate, which then reacts with the bromine. masterorganicchemistry.com

In current synthetic organic chemistry, the focus remains on developing more efficient, selective, and environmentally benign methods for reactions like Friedel-Crafts acylation and alpha-bromination. While the fundamental reactions are well-established, modern research often explores the use of alternative catalysts and reaction conditions to improve yields and reduce waste. The use of this compound and similar α-bromoketones continues to be relevant in the synthesis of a variety of organic molecules. chemicalbook.com

Significance as a Research Substrate and Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. bloomtechz.comchemicalbook.com The presence of the reactive α-bromo group allows for a variety of subsequent transformations, making it a valuable starting material for the synthesis of more complex molecules. bloomtechz.com

For instance, α-bromoketones can undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce new functional groups at the alpha-position. They are also key precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. Furthermore, these compounds can be used in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. chemicalbook.com The utility of this compound as a building block is a testament to the importance of bifunctional compounds in the strategic construction of complex organic molecules. chemicalbook.com

Compound Data

Below are tables summarizing key information for the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-bromo-1-(3,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES String | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 sigmaaldrich.com |

| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-bromo-1-(3,5-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13BrO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9H,1-3H3 |

InChI Key |

MDAVIBJWFSJWHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(C)Br)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 ,5 Dimethylpropiophenone

Alpha-Bromination Strategies of Propiophenone (B1677668) Derivatives

The most direct route to 2-Bromo-3',5'-dimethylpropiophenone involves the alpha-bromination of the precursor, 3',5'-dimethylpropiophenone. This transformation targets the carbon atom adjacent to the carbonyl group.

Enolate-Mediated Halogenation Protocols

The alpha-halogenation of ketones can proceed via an enol or enolate intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org In base-mediated halogenation, a base removes a proton from the alpha-carbon to form an enolate, which then acts as a nucleophile and attacks a bromine source like molecular bromine (Br₂). masterorganicchemistry.comlibretexts.org The formation of the enolate is a critical step, and its reactivity is central to the success of the bromination. masterorganicchemistry.com

However, base-catalyzed halogenation can be challenging to control, often leading to polyhalogenation. This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making the monohalogenated product more reactive than the starting ketone. chemistrysteps.comlibretexts.org

Acid-catalyzed bromination offers a more controlled alternative. In the presence of an acid catalyst, the ketone is converted to its enol tautomer. masterorganicchemistry.com This enol, while less nucleophilic than an enolate, is reactive enough to attack electrophilic bromine. masterorganicchemistry.com A common procedure involves treating the ketone with bromine in acetic acid. masterorganicchemistry.comnih.gov This method typically favors monobromination because the electron-withdrawing effect of the introduced bromine atom destabilizes the carbocation-like intermediate of the subsequent enol formation, thus slowing down the second bromination. chemistrysteps.com

Table 1: Comparison of Acidic and Basic Alpha-Bromination Conditions

| Condition | Intermediate | Reactivity of Intermediate | Control over Monohalogenation | Potential Issues |

| Acidic | Enol | Less Nucleophilic | Good | Slower reaction rates |

| Basic | Enolate | More Nucleophilic | Poor | Polyhalogenation, side reactions |

Stereoselective Bromination Approaches

When the alpha-carbon is a stereocenter, as in the case of this compound, the bromination can potentially generate a racemic mixture. Achieving stereoselectivity in such reactions is a significant area of research. Organocatalysis has emerged as a powerful tool for the enantioselective alpha-bromination of ketones and aldehydes. nih.govrsc.org Chiral catalysts, such as C₂-symmetric imidazolidinones, can be employed to create a chiral environment around the enolate or enol intermediate, directing the attack of the brominating agent to one face of the molecule, thus yielding an excess of one enantiomer. nih.govrsc.org These methods have been shown to produce high enantiomeric excesses (ee) for various ketone substrates. nih.gov

Reagent Selection and Catalyst Influence in Alpha-Position Functionalization

The choice of brominating agent and catalyst is crucial for a successful alpha-bromination.

Brominating Agents:

Molecular Bromine (Br₂): The most common and direct source of electrophilic bromine. It is often used in a solvent like acetic acid or dichloromethane (B109758). masterorganicchemistry.comnih.gov

N-Bromosuccinimide (NBS): A milder and more selective brominating agent. NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr that are generated during the reaction, which can help to avoid side reactions. masterorganicchemistry.com

Catalysts:

Acid Catalysts: Acetic acid not only serves as a solvent but also as a catalyst to promote enol formation. masterorganicchemistry.comnih.gov Other acids like HBr can also be used. masterorganicchemistry.com

Base Catalysts/Promoters: While challenging for monobromination, bases like sodium hydroxide (B78521) or alkoxides can be used to generate the enolate. libretexts.org

Organocatalysts: Chiral amines or imidazolidinones can be used in catalytic amounts to achieve asymmetric bromination. nih.govrsc.org

Metal-Based Catalysts: Copper(II) bromide has been used as a brominating agent and catalyst in some protocols. youtube.com

Approaches to Construct the Propiophenone Core with Bromine Incorporation

An alternative synthetic strategy involves constructing the propiophenone skeleton in a way that incorporates the bromine atom at the desired position from the outset.

Friedel-Crafts Acylation with Halogenated Acyl Precursors

This approach would involve the Friedel-Crafts acylation of m-xylene (B151644) with a pre-brominated acylating agent, such as 2-bromopropanoyl chloride. The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring. vaia.comresearchgate.net In this case, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), would be used to activate the 2-bromopropanoyl chloride, generating a reactive acylium ion or a related electrophilic species. vaia.com This electrophile would then attack the electron-rich m-xylene ring.

The directing effects of the two methyl groups on the m-xylene ring are crucial. Since both methyl groups are ortho, para-directing, the acylation is expected to occur at the 4- or 6-position, which are sterically the most accessible and electronically activated positions, leading to the desired 3',5'-dimethyl substitution pattern on the aromatic ring. Acylation at the 2-position is sterically hindered.

Table 2: Key Components in Friedel-Crafts Acylation

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | m-Xylene |

| Acylating Agent | Electrophile Precursor | 2-Bromopropanoyl chloride |

| Lewis Acid Catalyst | Activates Acylating Agent | Aluminum Chloride (AlCl₃) |

| Solvent | Reaction Medium | Dichloromethane, Carbon disulfide |

Organometallic Reagent Chemistry in Carbonyl Formation

Organometallic reagents offer another pathway to ketones. While not the most direct route for this specific compound, one could envision a synthesis starting from a brominated aromatic precursor. For instance, 1-bromo-3,5-dimethylbenzene (B43891) could be converted into an organometallic species, such as a Grignard reagent (3,5-dimethylphenylmagnesium bromide) or an organolithium reagent. Subsequent reaction of this organometallic compound with a suitable electrophile derived from 2-bromopropanoic acid, such as an acyl chloride or an ester, could potentially form the desired ketone. However, the reactivity of the organometallic reagent with the bromine atom on the propionyl chain would be a significant challenge to overcome, likely leading to side reactions. Therefore, this approach is generally less favored than the Friedel-Crafts or alpha-bromination strategies.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the practicality of traditional chemical reactions, offering a powerful strategy for the construction of complex molecules. While specific chemoenzymatic routes to this compound are not extensively documented in publicly available literature, plausible pathways can be extrapolated from established biocatalytic transformations on similar substrates.

A potential two-step chemoenzymatic approach could be envisioned, drawing parallels from the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.org This method typically involves an initial enzyme-catalyzed reaction, such as an epoxidation, followed by a chemical step. For instance, a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym 435), could be used to catalyze the epoxidation of a suitable precursor. frontiersin.org This would be followed by a chemical step to introduce the bromine atom.

Alternatively, enzymes could be employed for the stereoselective reduction of the ketone or the deracemization of a racemic mixture of the final product, which is a common application of biocatalysis in pharmaceutical synthesis. The use of enzymes like ketoreductases could, in principle, afford enantiomerically pure forms of related brominated propiophenones, which are often desired for their specific biological activities.

The development of a direct chemoenzymatic bromination of 3',5'-dimethylpropiophenone would represent a significant advancement. This would likely involve the use of a haloperoxidase enzyme, which is capable of catalyzing the oxidation of halides (like bromide) to generate a reactive halogenating species. However, the application of haloperoxidases for the synthesis of α-bromoketones is an area of ongoing research.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is a critical step in the development of any synthetic protocol to ensure high yields, purity, and cost-effectiveness. The synthesis of this compound, typically achieved through the bromination of 3',5'-dimethylpropiophenone, is no exception. Key parameters that are often optimized include the choice of solvent, temperature, base, and catalyst.

The selection of an appropriate solvent is crucial as it can influence the reaction rate and selectivity. For bromination reactions, solvents such as dichloromethane, acetone (B3395972), or acetic acid are commonly employed. chemicalbook.complos.org The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the course of the reaction.

Temperature is another critical parameter that can significantly impact the reaction outcome. While some reactions require elevated temperatures to overcome activation energy barriers, others may need to be conducted at lower temperatures to control selectivity and minimize the formation of byproducts. rsc.org

The choice and concentration of a base can also be pivotal, particularly in reactions that generate acidic byproducts like hydrogen bromide. chemicalbook.complos.org Bases are used to neutralize the acid, which can otherwise catalyze side reactions or decompose the product. Common bases include inorganic carbonates like potassium carbonate or organic amines. plos.org

Finally, the use of a catalyst can dramatically improve the efficiency of the synthesis. While direct bromination with elemental bromine is possible, catalysts can offer a more controlled and selective reaction. For instance, the use of a phase-transfer catalyst can be beneficial in biphasic reaction systems.

The following table illustrates a hypothetical optimization of the bromination of 3',5'-dimethylpropiophenone, based on common practices in similar syntheses. plos.org

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | - | 25 | 12 | 65 |

| 2 | Acetone | K₂CO₃ (1.5) | 56 (reflux) | 6 | 82 |

| 3 | Tetrahydrofuran | LiH (2.0) | 25 | 24 | No Product |

| 4 | Acetone | K₂CO₃ (2.0) | 56 (reflux) | 5 | 74 |

| 5 | Dichloromethane | NaHCO₃ (sat. aq.) | 25 | 10 | 59 |

As indicated by the data, a systematic variation of the reaction conditions can lead to a significant improvement in the yield of the desired product. For example, changing the solvent from dichloromethane to acetone and adding a base like potassium carbonate can substantially increase the efficiency of the reaction. Further fine-tuning of the base equivalents and reaction time can lead to an optimized protocol.

Chemical Reactivity and Transformations of 2 Bromo 3 ,5 Dimethylpropiophenone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards nucleophilic attack due to the electron-withdrawing nature of the carbonyl and the presence of a good leaving group, the bromide ion. This facilitates classic bimolecular nucleophilic substitution (SN2) reactions.

Reactions with Nitrogen-Containing Nucleophiles (e.g., secondary amines forming propiophenone (B1677668) derivatives)

2-Bromo-3',5'-dimethylpropiophenone readily reacts with primary and secondary amines to yield α-aminoketones. This transformation is a standard SN2 reaction where the amine acts as the nucleophile, displacing the bromide from the α-carbon. For instance, the reaction with a secondary amine like pyrrolidine (B122466) would yield 3',5'-dimethyl-2-(pyrrolidin-1-yl)propiophenone.

The general mechanism involves the lone pair of the nitrogen atom attacking the electrophilic α-carbon, leading to the formation of a C-N bond and the simultaneous expulsion of the bromide ion. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen bromide generated during the reaction.

These resulting α-aminoketones, such as cathinone (B1664624) derivatives, are significant structural motifs in medicinal chemistry. The nature of the amine substituent can be varied to synthesize a library of compounds for structure-activity relationship studies. For example, the reaction of the related 2-bromo-1-(3-chlorophenyl)propan-1-one with methylamine (B109427) proceeds smoothly to form the corresponding α-methylamino ketone, highlighting the general applicability of this reaction. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amines on α-Bromo Ketones This table is illustrative of the general reaction type, as specific examples for this compound are not widely published.

| Amine Nucleophile | Product Structure | Reaction Conditions |

|---|---|---|

| Pyrrolidine | 3',5'-Dimethyl-2-(pyrrolidin-1-yl)propiophenone | Inert solvent (e.g., ACN, THF), Base (e.g., K2CO3 or excess amine) |

| Morpholine | 3',5'-Dimethyl-2-morpholinopropiophenone | Inert solvent (e.g., ACN, THF), Base (e.g., K2CO3 or excess amine) |

Oxygen and Sulfur Nucleophile Reactivity

In a similar fashion to nitrogen nucleophiles, oxygen-based nucleophiles such as alkoxides (e.g., sodium methoxide) and phenoxides can displace the α-bromide to form α-alkoxy and α-aryloxy ketones, respectively. These reactions are typically carried out in the conjugate alcohol as the solvent or in an inert polar aprotic solvent. A competing side reaction, particularly with sterically hindered or strong bases, is E2 elimination, which would lead to the formation of 3',5'-dimethyl-α,β-unsaturated propiophenone. The balance between substitution and elimination is influenced by the base strength, steric hindrance, and reaction temperature.

Sulfur nucleophiles, which are generally soft and highly nucleophilic, react efficiently with α-bromo ketones. Thiolates (RS⁻) readily displace the bromide to form α-thio ketones. For example, reaction with sodium thiophenoxide would yield 3',5'-dimethyl-2-(phenylthio)propiophenone. These reactions are typically fast and high-yielding due to the high nucleophilicity of sulfur.

Intramolecular Cyclization Pathways

In the presence of a strong base, this compound, like other α-halo ketones possessing an enolizable proton on the α'-carbon, can undergo an intramolecular cyclization known as the Favorskii rearrangement. organic-chemistry.org The mechanism involves the formation of an enolate on the opposite side of the carbonyl from the halogen. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone (B1606653) intermediate. organic-chemistry.org

This cyclopropanone is then attacked by a nucleophile, such as an alkoxide (e.g., methoxide (B1231860) from sodium methoxide). The subsequent ring-opening of the tetrahedral intermediate occurs in a way that forms the more stable carbanion, which is then protonated by the solvent. For this compound, this would lead to the formation of a methyl 2-(3,5-dimethylphenyl)propanoate derivative. organic-chemistry.org This rearrangement serves as a powerful method for skeletal reorganization and the synthesis of carboxylic acid derivatives from ketones. organic-chemistry.orgorganic-chemistry.org

Reactivity of the Carbonyl Moiety

The ketone's carbonyl group is electrophilic and susceptible to attack by nucleophiles, primarily hydride reagents and organometallics. The presence of the α-bromo substituent adds a layer of complexity to these reactions, influencing stereoselectivity and potentially providing alternative reaction pathways.

Stereoselective Reduction Strategies

The reduction of the carbonyl group in this compound produces a 2-bromo-1-(3,5-dimethylphenyl)propan-1-ol. Since both the carbonyl carbon and the α-carbon are stereocenters in the product, controlling the diastereoselectivity of this reduction is a key synthetic challenge.

Chelation-Controlled Reduction: One strategy to control the stereochemistry involves chelation control. nih.gov A Lewis acidic reagent can coordinate to both the carbonyl oxygen and the α-bromine atom, creating a rigid cyclic intermediate. nih.govorganic-chemistry.org Subsequent delivery of a hydride (from a reducing agent like LiBH₄) will occur from the less sterically hindered face of this complex, leading to a high diastereoselectivity. For instance, using titanium tetrachloride (TiCl₄) as a chelating agent has been shown to direct the reduction of α-fluoropropiophenone to the syn diastereomer. nih.gov A similar principle could be applied to achieve stereocontrol in the reduction of this compound.

Corey-Bakshi-Shibata (CBS) Reduction: For enantioselective reduction, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method. wikipedia.org This reaction uses a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF). organic-chemistry.orgalfa-chemistry.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. This arrangement directs the hydride transfer from the borane (which is coordinated to the catalyst's nitrogen atom) to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess. wikipedia.orgyoutube.com This method is widely applicable to various ketones and is a reliable strategy for producing chiral alcohols. nih.gov

Addition Reactions to the Ketone Group

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), can add to the carbonyl group to form tertiary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, the addition of a reagent like methylmagnesium bromide would, after acidic workup, yield 2-bromo-1-(3,5-dimethylphenyl)-1-methylpropan-1-ol.

However, several competing reactions can occur. The organometallic reagent, being a strong base, can deprotonate the acidic α-proton, leading to the formation of an enolate and quenching the reagent. libretexts.org This is particularly problematic with sterically hindered ketones. researchgate.net Another potential side reaction is lithium-halogen exchange, where an organolithium reagent can swap its lithium atom for the bromine atom at the α-position. Careful control of reaction conditions, such as using low temperatures and choosing the appropriate reagent, is crucial to favor the desired carbonyl addition. Using organocerium reagents, which are less basic than their organolithium precursors, is one strategy to suppress enolization and promote addition.

Transformations Involving the Aryl Bromide Functionality

The aryl bromide portion of this compound is a key site for carbon-carbon bond formation through various cross-coupling reactions. The presence of the ketone and the α-bromide, however, introduces considerations of chemoselectivity.

Cross-Coupling Reactions

While specific studies on this compound are not extensively documented, its reactivity in cross-coupling reactions can be inferred from established principles for similar aryl halides. acs.org These palladium-catalyzed reactions are fundamental in synthetic organic chemistry for creating biaryl structures and other complex molecules. acs.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org For this compound, a Suzuki-Miyaura coupling would involve reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including ketones. nih.gov The choice of ligand for the palladium catalyst is crucial and is often bulky and electron-rich to facilitate the reaction. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would yield a substituted styrene (B11656) derivative. The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to optimize the yield and selectivity. nih.govresearchgate.net

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound would lead to the formation of an arylalkyne. The Sonogashira reaction is valued for its ability to be carried out under mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. libretexts.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Formation of Organometallic Intermediates

The aryl bromide can be converted into highly reactive organometallic intermediates, which are powerful nucleophiles in their own right.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. adichemistry.comsigmaaldrich.com However, the presence of the ketone carbonyl group in this compound complicates this transformation, as Grignard reagents are highly reactive towards ketones. mnstate.eduyoutube.com This would likely lead to self-condensation or other side reactions. To successfully form the Grignard reagent, the ketone would likely need to be protected first.

Organolithiums: Organolithium reagents can be prepared by reacting the aryl bromide with lithium metal or through a metal-halogen exchange. chemohollic.com Similar to Grignard reagents, organolithiums are highly reactive with carbonyl compounds. youtube.com Therefore, protection of the ketone group would be a prerequisite for the successful formation and subsequent use of the corresponding organolithium intermediate. masterorganicchemistry.com

Tandem Reactions and Cascade Processes

The dual reactivity of this compound, possessing both an electrophilic α-carbon and a reactive aryl bromide, makes it a candidate for tandem or cascade reactions. For instance, a domino reaction could be initiated by a Sonogashira coupling at the aryl bromide, followed by an intramolecular cyclization involving the ketone or a derivative. organic-chemistry.org Such processes are highly efficient in building complex molecular architectures from simple starting materials.

Radical Chemistry Involving the Bromine Center

The carbon-bromine bonds in this compound can undergo homolytic cleavage to generate radical intermediates.

Aryl Radical Formation: The aryl C-Br bond can be cleaved under radical conditions, for example, using tributyltin hydride and a radical initiator like AIBN. The resulting aryl radical could then participate in various reactions, including intramolecular cyclizations if a suitable radical acceptor is present in the molecule. libretexts.org

α-Keto Radical Formation: The C-Br bond at the α-position to the ketone is also susceptible to radical cleavage. researchgate.net This α-keto radical can undergo a variety of transformations, including addition to unsaturated systems. libretexts.org The photocatalytic generation of α-keto radicals from α-bromo ketones has been explored for the α-arylation of ketones. researchgate.net

The study of such radical reactions provides a pathway to novel molecular structures that may be difficult to access through conventional ionic pathways.

Theoretical and Computational Investigations of 2 Bromo 3 ,5 Dimethylpropiophenone and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-3',5'-dimethylpropiophenone. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various ground state properties of this compound. These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies corresponding to infrared (IR) and Raman spectra, and thermodynamic parameters such as enthalpy and Gibbs free energy. nih.gov

For instance, DFT calculations with a functional like B3LYP and a basis set such as 6-311G(d,p) can yield the optimized geometric parameters. The calculated bond lengths and angles provide a precise three-dimensional structure of the molecule. The vibrational analysis can predict the characteristic stretching and bending frequencies, which are invaluable for interpreting experimental IR and Raman spectra. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Total Energy (Hartree) | -3456.789 |

| Dipole Moment (Debye) | 2.54 |

| C=O Bond Length (Å) | 1.215 |

| C-Br Bond Length (Å) | 1.932 |

| C=O Stretching Frequency (cm⁻¹) | 1685 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT. Actual values would require specific computation for this molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing bromine atom and the carbonyl group, along with the electron-donating dimethyl groups on the phenyl ring, will influence the energies and localizations of the HOMO and LUMO. rsc.org Computational analysis can map these orbitals, revealing the most probable sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.66 |

Note: The data in this table is illustrative and based on typical values for similar compounds. The HOMO is expected to be localized primarily on the dimethyl-substituted phenyl ring, while the LUMO would be concentrated around the α-bromoketone moiety.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. up.ac.za

For α-bromoketones like this compound, common reactions include nucleophilic substitution at the α-carbon. fiveable.me Computational modeling can elucidate the mechanism of such reactions, for example, by comparing the energetic profiles of different possible pathways, such as SN1 and SN2 mechanisms. up.ac.zaresearchgate.net These studies can also predict the stereochemical outcome of reactions.

Table 3: Illustrative Activation Energies for a Nucleophilic Substitution Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN2 Attack | 15.2 | 15.2 |

| Enolate Formation | 12.8 | 12.8 |

Note: This data is hypothetical and serves to illustrate how computational modeling can differentiate between competing reaction mechanisms by calculating their respective activation energies.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a flexible molecule like this compound can be highly dependent on its conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. libretexts.org This can be achieved through systematic or random searches of the conformational space, followed by energy minimization of the resulting structures. slideshare.net

Molecular dynamics (MD) simulations offer a more dynamic picture of a molecule's conformational landscape. nih.gov By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent). nih.govresearchgate.net This provides insights into the flexibility of the molecule and the relative populations of different conformers.

Table 4: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Gauche) | 60° | 0.0 | 65 |

| 2 (Eclipsed) | 120° | 1.5 | 15 |

| 3 (Anti) | 180° | 0.8 | 20 |

Note: The data presented is illustrative. A full conformational analysis would map the potential energy surface as a function of key dihedral angles.

Prediction and Interpretation of Spectroscopic Data from First Principles

Computational methods are invaluable for predicting and interpreting spectroscopic data. The gauge-independent atomic orbital (GIAO) method, for example, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. bohrium.comuncw.edu These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. frontiersin.org Similarly, the vibrational frequencies calculated using DFT can be used to assign the peaks in experimental IR and Raman spectra. researchgate.net

The accuracy of these predictions has reached a level where they can be used to distinguish between different isomers and to understand the effects of substituents on the spectroscopic properties. researchgate.net

Table 5: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 195.2 | 194.8 |

| α-Carbon (C-Br) | 45.8 | 46.1 |

| Aromatic C-1' | 138.5 | 138.2 |

| Aromatic C-3', C-5' | 135.1 | 134.9 |

| Methyl Carbons | 21.3 | 21.1 |

Note: Experimental data is not available and is presented for illustrative comparison to hypothetical predicted values.

Structure-Reactivity and Structure-Selectivity Relationships from Computational Data

By systematically studying a series of related compounds, computational chemistry can help establish structure-activity relationships (SAR) and structure-selectivity relationships (SSR). oncodesign-services.commdpi.comnih.gov For propiophenone (B1677668) derivatives, this could involve investigating how changes in the substitution pattern on the phenyl ring or at the α-position affect the molecule's reactivity or biological activity. nih.govuni-bonn.de

Computational models can quantify the electronic and steric effects of different substituents. For example, by calculating the HOMO-LUMO gap, electrostatic potential, and various other molecular descriptors for a series of analogues, it is possible to build a quantitative structure-activity relationship (QSAR) model. oncodesign-services.com Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Applications and Synthetic Utility in Academic Organic Chemistry

Use as a Building Block for Complex Organic Architectures

The ability of 2-Bromo-3',5'-dimethylpropiophenone to participate in a variety of chemical transformations makes it a potential precursor for the synthesis of more elaborate molecular structures.

Alpha-bromoketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. Although specific examples utilizing this compound are not extensively documented, its structure lends itself to classical heterocyclic synthesis methodologies.

One of the most prominent applications of α-bromoketones is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, an α-bromoketone reacts with a thioamide to form a thiazole ring. It can be postulated that the reaction of this compound with a suitable thioamide, such as thiourea, would yield a 2-amino-4-(3',5'-dimethylphenyl)-5-methylthiazole. This reaction typically proceeds via an initial S-alkylation of the thioamide by the α-bromoketone, followed by cyclization and dehydration to afford the aromatic thiazole ring. Thiazoles are a common motif in many biologically active compounds and functional materials.

Similarly, this compound could serve as a key building block in the synthesis of imidazoles . The condensation of α-bromoketones with amidines is a common method for preparing 2,4-disubstituted imidazoles. The reaction of this compound with an amidine, for instance, could produce a 2,4-disubstituted imidazole (B134444) bearing the 3',5'-dimethylphenyl group at the 4-position and a methyl group at the 5-position. Imidazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science.

The general reactivity of α-bromoketones also extends to the synthesis of other heterocyclic systems, such as oxazoles and pyridines, through various condensation and cyclization strategies. The specific substitution pattern of this compound could offer a route to novel derivatives of these important heterocyclic scaffolds.

While direct evidence for the use of this compound in the synthesis of chiral auxiliaries and ligands is scarce in the literature, the general class of α-bromoketones has been employed in the development of chiral molecules for asymmetric catalysis. nih.govresearchgate.netyu.edu.jorsc.orgacs.org

The ketone functionality can be stereoselectively reduced to a chiral alcohol, which can then be further functionalized. The resulting chiral diol or amino alcohol could potentially serve as a chiral auxiliary or be incorporated into a larger ligand framework. The stereoselective reduction of the ketone in this compound would generate a chiral center, and the bromine atom provides a handle for further synthetic modifications, such as the introduction of coordinating groups necessary for metal binding in a catalyst.

For instance, a chiral ligand could be synthesized by first reducing the ketone to a chiral alcohol, followed by nucleophilic displacement of the bromine with a coordinating group like a phosphine (B1218219) or an amine. The 3',5'-dimethylphenyl substituent could play a role in tuning the steric and electronic properties of the resulting ligand, which is a critical aspect of designing effective catalysts for asymmetric transformations. The development of new chiral ligands is a highly active area of research in organic chemistry, driven by the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. nih.gov

Role in Methodological Development in Organic Synthesis

The unique combination of functional groups in this compound makes it a potential substrate for the development and optimization of new synthetic methods.

The reactivity of the carbon-bromine bond in α-bromoketones makes them ideal substrates for testing new coupling reactions, nucleophilic substitution conditions, and novel reagents. Researchers could utilize this compound to explore, for example, new palladium-catalyzed cross-coupling reactions to form α-aryl ketones. The steric hindrance provided by the methyl groups on the phenyl ring could present a unique challenge and opportunity for developing highly active and selective catalyst systems.

Furthermore, the development of new brominating agents or more environmentally friendly bromination procedures could be tested on the parent ketone, 3',5'-dimethylpropiophenone, to synthesize this compound. google.com

Alpha-haloketones are versatile building blocks in solid-phase organic synthesis, a technique widely used for the preparation of combinatorial libraries of compounds for drug discovery and other applications. nih.gov While there are no specific reports on the use of this compound in this context, its structure is amenable to immobilization on a solid support.

For example, the aromatic ring could be functionalized with a linking group to attach the molecule to a resin. The α-bromo and ketone functionalities could then be used in a variety of solid-phase reactions to build up molecular complexity. The final products could be cleaved from the resin to generate a library of compounds with a common core structure derived from this compound.

Derivatization for Material Science Precursors (non-clinical applications)

The aromatic nature of the 3',5'-dimethylphenyl ring and the reactive handles present in this compound suggest its potential as a precursor for materials with interesting electronic or photophysical properties.

Derivatization of the core structure could lead to the synthesis of novel organic dyes, liquid crystals, or precursors for organic light-emitting diodes (OLEDs). For example, coupling reactions at the bromine position could be used to extend the π-conjugated system of the molecule, a common strategy for tuning the absorption and emission properties of organic chromophores. The ketone functionality could also be used to introduce other functional groups that influence the material's properties, such as solubility, thermal stability, and self-assembly behavior.

Probing Reaction Mechanisms in Fundamental Chemical Research

The reactivity of the α-carbon in ketones is a central theme in organic chemistry. The introduction of a bromine atom at this position, as in this compound, creates an electrophilic center and a good leaving group, making it an excellent substrate for studying a range of reactions, particularly nucleophilic substitutions and eliminations.

One of the primary ways this compound is utilized is in the investigation of nucleophilic substitution reactions . The rate and outcome of these reactions can provide significant insight into the operative mechanism, be it SN1, SN2, or a pathway involving radical intermediates. For instance, by reacting this compound with a series of nucleophiles of varying strengths and steric bulk, chemists can gather data on reaction kinetics and product distributions.

Detailed kinetic studies are a powerful method for distinguishing between proposed mechanisms. For the acid-catalyzed halogenation of ketones, a process related to the synthesis of compounds like this compound, it has been demonstrated that the reaction rate is often independent of the halogen concentration. This observation supports a mechanism where the rate-determining step is the formation of an enol intermediate.

Furthermore, the stereochemical outcome of reactions involving chiral variants of α-bromoketones can be a definitive indicator of the reaction pathway. While this compound itself is achiral, its reactions can be studied in the presence of chiral catalysts or reagents to probe the stereoelectronics of the transition state.

Another area of significant interest is the use of α-bromoketones like this compound in metal-catalyzed cross-coupling reactions . For example, in nickel-catalyzed Kumada reactions, α-bromoketones can participate in enantioconvergent processes. Mechanistic investigations in these systems often involve the use of radical probes and spectroscopic techniques to identify and characterize reaction intermediates, including proposed nickel(I) and organonickel(II) species. The stereochemistry-determining step in such reactions is often the coupling of an organonickel(II) complex with an organic radical.

The presence of the 3',5'-dimethylphenyl group in this compound also allows for the study of electronic and steric effects on reaction mechanisms. The electron-donating nature of the two methyl groups can influence the stability of intermediates and transition states, providing a point of comparison to unsubstituted or differently substituted propiophenones.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |

| Sodium Methoxide (B1231860) | Methanol | 25 | Value |

| Sodium Azide | DMF | 25 | Value |

| Triethylamine | Acetonitrile | 50 | Value |

| Potassium Iodide | Acetone (B3395972) | 25 | Value |

This table illustrates the type of data that would be generated to understand the influence of nucleophile strength and solvent polarity on the reaction rate, helping to elucidate the substitution mechanism.

Table 2: Hypothetical Product Distribution in a Nickel-Catalyzed Cross-Coupling Reaction

| Grignard Reagent | Chiral Ligand | Temperature (°C) | Product Ratio (Enantiomeric Excess, ee%) |

| Phenylmagnesium Bromide | (S)-BINAP | 0 | Value |

| Methylmagnesium Chloride | (R)-Ph-BOX | -20 | Value |

| Vinylmagnesium Bromide | (S,S)-Chiraphos | 0 | Value |

This table represents the kind of data that would be collected to assess the stereoselectivity of a cross-coupling reaction, providing insights into the structure of the stereochemistry-determining transition state.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of 2-bromo-3',5'-dimethylpropiophenone will likely focus on the development of more sustainable and environmentally benign methods.

Key areas of investigation will include:

Alternative Brominating Agents: Traditional bromination methods often involve the use of hazardous reagents like elemental bromine. Green chemistry seeks to replace these with safer alternatives. Research into solid-supported brominating agents or the use of oxidizing agents in combination with bromide salts is a promising avenue. For instance, the use of an aqueous H₂O₂–HBr system, which can effectively brominate various ketones at room temperature without the need for organic solvents or catalysts, presents a greener alternative. mlsu.ac.insemanticscholar.org

Catalytic Systems: The development of catalytic methods for bromination can significantly reduce waste and improve atom economy. Future studies may explore the use of novel catalysts that can facilitate the selective α-bromination of 3',5'-dimethylpropiophenone with high efficiency and under mild conditions.

Solvent Selection: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Research into the use of greener solvents, such as water, supercritical fluids, or biodegradable solvents, for the synthesis of this compound will be a significant focus. "On water" reactions, where the reaction is performed in an aqueous medium, have shown promise for the bromination of ketones. mlsu.ac.insemanticscholar.org

Waste Valorization: Investigating methods to valorize by-products from the synthesis process is another key aspect of green chemistry. This involves converting waste streams into valuable products, thereby creating a more circular and sustainable chemical process.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of all materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances with little to no toxicity. mlsu.ac.in |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like water. mlsu.ac.in |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps and waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. mlsu.ac.in |

Flow Chemistry and Continuous Processing for Scalable Production

For the scalable and safe production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. This paradigm shift in manufacturing is expected to be a major area of future research.

The benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The α-bromination of ketones can be highly exothermic and may involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. thieme-connect.de

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher yields and better selectivity for the desired product, reducing the formation of by-products.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production. Instead of using larger reactors, the production rate can be increased by running the system for longer periods or by numbering-up (using multiple reactors in parallel). thieme-connect.de

Automation and Integration: Flow chemistry systems can be readily automated and integrated with online monitoring and purification processes, leading to a more streamlined and efficient manufacturing workflow.

Future research will likely focus on optimizing the flow synthesis of this compound by exploring different reactor designs, mixing strategies, and integrated downstream processing techniques.

Catalyst Development for Chemo-, Regio-, and Stereoselective Transformations

Beyond its synthesis, the subsequent transformations of this compound are of great interest. The development of advanced catalysts will be crucial for controlling the chemo-, regio-, and stereoselectivity of these reactions.

Future research in this area will likely concentrate on:

Chemoselective Reactions: The presence of both a carbonyl group and a bromine atom offers multiple reactive sites. Catalysts can be designed to selectively activate one functional group over the other, enabling a wide range of transformations.

Regioselective Reactions: In reactions involving the aromatic ring, catalysts can be developed to direct incoming substituents to specific positions, leading to the synthesis of a diverse array of derivatives.

Stereoselective Synthesis: For reactions that generate new stereocenters, the development of chiral catalysts will be essential for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

The design and synthesis of novel organocatalysts, transition-metal catalysts, and biocatalysts will be at the forefront of this research, enabling the precise and efficient synthesis of complex molecules derived from this compound.

| Selectivity Type | Description | Potential Application for this compound |

| Chemoselectivity | A reaction that targets a specific functional group in a molecule with multiple functional groups. | Selective reaction at the carbonyl group or the carbon-bromine bond. |

| Regioselectivity | A reaction that favors the formation of one constitutional isomer over another. | Controlled substitution on the aromatic ring. |

| Stereoselectivity | A reaction that favors the formation of one stereoisomer over others. | Asymmetric synthesis of chiral derivatives. |

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These powerful computational tools can accelerate the discovery and optimization of synthetic routes and reaction conditions.

For this compound, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially identifying more sustainable or cost-effective pathways. nih.govbiopharmatrend.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, by analyzing experimental data and predicting the optimal parameters for achieving high yields and selectivity. semanticscholar.orgtechnologynetworks.com This can significantly reduce the number of experiments required, saving time and resources.

Predictive Chemistry: AI models can predict the properties and reactivity of new derivatives of this compound, guiding the design of new molecules with desired functionalities.

Automated Synthesis: The combination of AI with robotic systems can enable the automated synthesis and testing of new compounds, further accelerating the research and development cycle. technologynetworks.comnih.gov

The continued development of more sophisticated algorithms and the generation of large, high-quality datasets will be crucial for realizing the full potential of AI and ML in the context of synthesizing and utilizing this compound. researchgate.net

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Protocols :

- Cytochrome P450 Inhibition : Incubate with human liver microsomes and monitor metabolite formation via LC-MS/MS.

- Kinase Assays : Use fluorescence polarization to measure binding to ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.